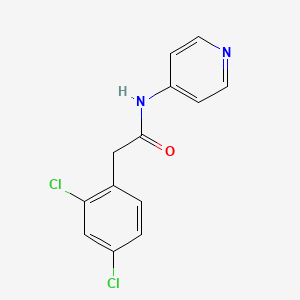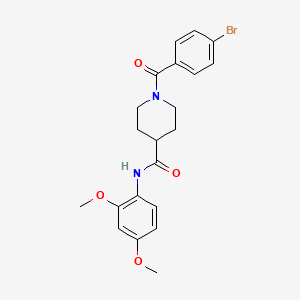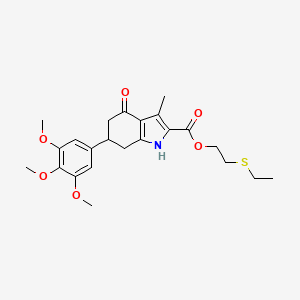![molecular formula C17H16BrClN2O B4775050 {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4775050.png)
{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride
説明
The compound {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride, also known as BMFP, is a novel chemical compound with potential applications in scientific research. BMFP is a synthetic compound that was first synthesized in 2014, and since then, it has been studied for its potential uses in scientific research.
作用機序
{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride acts as a sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The activation of the sigma-1 receptor has been shown to have several effects on cellular processes, including the regulation of calcium ion channels, the modulation of neurotransmitter release, and the promotion of cell survival. The exact mechanism of action of {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride is still being studied, but it is believed to involve the modulation of the sigma-1 receptor's interactions with other proteins and cellular processes.
Biochemical and Physiological Effects:
{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride can increase the release of neurotransmitters, including dopamine and acetylcholine, and can also increase the expression of neurotrophic factors, which promote the survival and growth of neurons. In vivo studies have shown that {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride can improve cognitive function in animal models of Alzheimer's disease and can also reduce depressive-like behavior in animal models of depression.
実験室実験の利点と制限
One advantage of {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. Another advantage is that {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. One limitation of {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride is that it is a relatively new compound, and its long-term effects and safety have not been fully studied.
将来の方向性
There are several future directions for the study of {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride. One direction is to further investigate the mechanism of action of {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride and its interactions with other cellular processes and proteins. Another direction is to study the potential therapeutic uses of {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride in neurological disorders, such as Alzheimer's disease and depression. Additionally, the development of new sigma-1 receptor agonists based on the structure of {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride could lead to the development of more effective treatments for these disorders.
科学的研究の応用
{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride has potential applications in scientific research, particularly in the field of neuroscience. {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmission and cell survival. The sigma-1 receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. {[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride has been studied for its potential use as a sigma-1 receptor agonist, which could lead to the development of new treatments for these disorders.
特性
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O.ClH/c18-15-3-1-14(2-4-15)17-6-5-16(21-17)12-20-11-13-7-9-19-10-8-13;/h1-10,20H,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHQAYPOAPNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCC3=CC=NC=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole](/img/structure/B4774978.png)

![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4775003.png)

![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4775006.png)

![N,N-diethyl-2-[(5-{2-[(5-methyl-2-furyl)methylene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4775020.png)
![methyl 3-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4775024.png)
![methyl 3-(2-chlorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4775037.png)
![4-allyl-3-[(2-chlorobenzyl)thio]-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4775040.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4775043.png)

![methyl 2-({[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4775063.png)
